molecular formula C24H25N5O3 B11020384 N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

N-[1-(4-cyanobenzyl)piperidin-4-yl]-2-(2-hydroxy-5-oxo-4,5-dihydro-3H-1,4-benzodiazepin-3-yl)acetamide

Cat. No.: B11020384
M. Wt: 431.5 g/mol
InChI Key: YPKAQKFLJNBJHJ-UHFFFAOYSA-N
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Description

N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE: is a complex organic compound with significant potential in various scientific fields This compound is known for its unique structure, which includes a piperidine ring, a benzodiazepine moiety, and a cyanophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amines and aldehydes under acidic conditions.

    Introduction of the Cyanophenyl Group: The cyanophenyl group is introduced via a nucleophilic substitution reaction using a suitable cyanide source.

    Formation of the Benzodiazepine Moiety: The benzodiazepine ring is formed through a condensation reaction involving an appropriate diamine and a diketone.

    Final Coupling: The final step involves coupling the piperidine and benzodiazepine intermediates through an amide bond formation reaction, typically using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like cyanide ions or electrophiles like alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE: is similar to other compounds containing piperidine and benzodiazepine moieties, such as:

Uniqueness

The uniqueness of N-{1-[(4-CYANOPHENYL)METHYL]PIPERIDIN-4-YL}-2-(2,5-DIOXO-2,3,4,5-TETRAHYDRO-1H-1,4-BENZODIAZEPIN-3-YL)ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyanophenyl group, in particular, may enhance its binding affinity to certain molecular targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H25N5O3

Molecular Weight

431.5 g/mol

IUPAC Name

N-[1-[(4-cyanophenyl)methyl]piperidin-4-yl]-2-(2,5-dioxo-3,4-dihydro-1H-1,4-benzodiazepin-3-yl)acetamide

InChI

InChI=1S/C24H25N5O3/c25-14-16-5-7-17(8-6-16)15-29-11-9-18(10-12-29)26-22(30)13-21-24(32)27-20-4-2-1-3-19(20)23(31)28-21/h1-8,18,21H,9-13,15H2,(H,26,30)(H,27,32)(H,28,31)

InChI Key

YPKAQKFLJNBJHJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1NC(=O)CC2C(=O)NC3=CC=CC=C3C(=O)N2)CC4=CC=C(C=C4)C#N

Origin of Product

United States

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